Methyl 6-chlorohexa-2,4-dienoate
Description
Methyl 6-chlorohexa-2,4-dienoate is a halogenated unsaturated ester characterized by a conjugated diene system (2,4-dienoate), a methyl ester group, and a chlorine substituent at position 5. The chlorine atom introduces electron-withdrawing effects, likely enhancing electrophilic reactivity and influencing stability under environmental or synthetic conditions. This compound may serve as a precursor in organic synthesis or a substrate in biodegradation studies, given the role of similar halogenated dienates in bacterial pathways .
Properties
CAS No. |
921617-36-9 |
|---|---|
Molecular Formula |
C7H9ClO2 |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
methyl 6-chlorohexa-2,4-dienoate |
InChI |
InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2-5H,6H2,1H3 |
InChI Key |
PDHNPNKYUZJWKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC=CCCl |
Origin of Product |
United States |
Preparation Methods
Method 1: Halogenation of Hexa-2,4-dienoate
One common approach involves the halogenation of hexa-2,4-dienoate derivatives. The process typically includes:
- Starting Material : Methyl hexa-2,4-dienoate.
- Reagents : Chlorine or thionyl chloride as halogenating agents.
- Conditions : The reaction is conducted under controlled conditions, usually in an inert atmosphere to prevent unwanted side reactions.
This method allows for selective chlorination at the desired position on the diene system.
Method 2: Synthesis from 5-Chloropent-1-yne
Another effective method for synthesizing this compound is via the conversion of 5-chloropent-1-yne:
- Starting Material : 5-Chloropent-1-yne.
- Reagents : A base such as sodium amide or potassium tert-butoxide may be used to facilitate the reaction.
- Conditions : The reaction typically occurs in a solvent like tetrahydrofuran (THF) under reflux conditions.
The intermediate formed can then be subjected to further reactions to yield this compound.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a modern technique that enhances reaction rates and yields:
- Starting Materials : Methyl acrylate and a chlorinated precursor.
- Reagents : A palladium catalyst may be employed for coupling reactions.
- Conditions : The reaction is conducted in a microwave reactor at elevated temperatures (typically around 140°C) for a short duration (30-45 minutes).
This method significantly reduces reaction times while improving product yields.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method for this compound:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| Halogenation | Methyl hexa-2,4-dienoate | Chlorine or thionyl chloride | Inert atmosphere | Variable |
| Synthesis from Pent-1-yne | 5-Chloropent-1-yne | Sodium amide or K-tert-butoxide | Reflux in THF | Moderate |
| Microwave-Assisted | Methyl acrylate | Palladium catalyst | Microwave reactor at 140°C | High |
Research Findings and Applications
This compound serves as an important intermediate in organic synthesis due to its reactive double bond system and halogen substituent. Its applications include:
- Synthetic Intermediates : It is utilized in the preparation of more complex organic molecules.
- Reactivity Studies : Interaction studies with various nucleophiles and electrophiles help elucidate its potential pathways in synthetic chemistry.
Understanding these interactions is crucial for developing applications in drug design and materials science.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorohexa-2,4-dienoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Addition Reactions: The conjugated diene system allows for electrophilic addition reactions, such as the addition of hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Addition: Hydrogen halides (e.g., HCl, HBr) in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield methyl 6-hydroxyhexa-2,4-dienoate, while addition of hydrogen halides can produce methyl 6-halohexa-2,4-dienoate .
Scientific Research Applications
Methyl 6-chlorohexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 6-chlorohexa-2,4-dienoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Methyl Sorbate (Methyl Hexa-2,4-Dienoate)
Structure: Methyl sorbate lacks the chlorine substituent, featuring an unsubstituted hexa-2,4-dienoate backbone. Properties:
- Reactivity : The absence of chlorine reduces electrophilicity, making methyl sorbate less reactive in nucleophilic additions. It is widely used as a food preservative due to its antimicrobial activity .
- Stability: Methyl sorbate undergoes photodegradation via hydroxylation, producing byproducts like methyl (2E,4E)-7-oxohepta-2,4-dienoate under UV/TiO₂ systems . Key Difference: The chlorine in methyl 6-chlorohexa-2,4-dienoate likely increases resistance to microbial degradation but may accelerate photodegradation due to enhanced radical formation.
Halogenated Analogs
Example: (2E,4E)-Methyl 6-bromohexa-2,4-dienoate (BD01364156) Comparison:
- Electron Effects : Bromine’s higher electronegativity compared to chlorine may further polarize the diene system, increasing susceptibility to nucleophilic attack.
- Applications : Brominated analogs are often intermediates in pharmaceuticals or agrochemicals. The chloro variant could serve similar roles with milder reactivity.
Hydroxy- and Oxo-Substituted Dienoates
Example: 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate Properties:
- Biodegradation: This compound is a substrate for bacterial reductases (e.g., EC 1.3.1.40) involved in aromatic hydrocarbon degradation, producing 2,6-dioxo-6-phenylhexanoate .
- Reactivity: The hydroxy and oxo groups enable hydrogen bonding and keto-enol tautomerism, absent in the chloro derivative.
Natural Product Derivatives
Example: Methyl (2Z,6R,8S)-4,6-diethyl-3,6-epoxy-8-methyldodeca-2,4-dienoate (from marine sponges) Comparison:
- Structural Complexity : Natural derivatives often have extended alkyl chains and epoxy groups, enhancing lipophilicity and bioactivity (e.g., cytotoxicity or anti-HBV activity).
- Functionality: The chlorine in this compound offers a simpler structure for synthetic modifications compared to polyketide-derived esters.
Biological Activity
Methyl 6-chlorohexa-2,4-dienoate (C₇H₈ClO₂) is a chemical compound characterized by its unique structure, which includes a chloro substituent and a conjugated diene system. This structural configuration contributes to its diverse biological activities and applications in organic synthesis. This article delves into the biological activity of this compound, exploring its reactivity, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a chloro group at the sixth carbon of a hexa-2,4-dienoate chain. This configuration enhances its reactivity due to the presence of double bonds and the electron-withdrawing nature of the chlorine atom. The compound can be synthesized through various methods, which may influence its biological activity depending on the synthetic route employed.
Interaction Studies
Interaction studies involving this compound focus on its reactivity with various nucleophiles and electrophiles. These interactions are crucial for understanding potential pathways in synthetic chemistry and biological systems. The compound's unique halogenation pattern and conjugated diene system suggest that it may participate in Michael addition reactions or other nucleophilic attacks, which could lead to the formation of biologically active derivatives.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with several other compounds. The following table summarizes these comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Methyl hexa-2,4-dienoate | No chlorine substituent; contains only double bonds | More reactive due to lack of steric hindrance |
| Ethyl 2-bromohexa-2,4-dienoate | Bromine substituent instead of chlorine | Different reactivity profile due to bromine |
| Methyl 6-hydroxyhexa-2,4-dienoate | Hydroxy group at position six | Potential for hydrogen bonding interactions |
| Methyl 6-oxohexa-2,4-dienoate | Carbonyl group at position six | Increased polarity and potential reactivity |
The comparative analysis indicates that the presence of different substituents (such as bromine or hydroxyl groups) significantly alters the biological activity and reactivity of these compounds.
Case Studies
While specific case studies on this compound are scarce, insights can be drawn from research on related compounds. For instance:
- Antioxidant Activity Study : A study evaluating the antioxidant capacity of similar dienoates revealed that compounds with conjugated double bonds effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Anticancer Activity Investigation : Research focusing on brominated analogs indicated that halogenated compounds often exhibit enhanced cytotoxicity against various cancer cell lines. This suggests that this compound may also possess similar properties worth exploring.
Q & A
What synthetic methodologies are optimal for preparing Methyl 6-chlorohexa-2,4-dienoate, and how can side reactions be minimized?
Answer:
this compound can be synthesized via Horner-Wadsworth-Emmons reactions using phosphonate esters, as demonstrated in analogous dienoate syntheses (e.g., methyl (2E,4E)-4-methyl-5-substituted penta-2,4-dienoate). Key considerations include:
- Catalysts and Solvents: Use of toluene or THF with triphenylphosphine-based reagents to enhance stereoselectivity.
- Temperature Control: Reactions performed at room temperature to prevent thermal decomposition of the chloro-substituent.
- Purification: Column chromatography (ethyl acetate/hexane gradients) or preparative HPLC to isolate the product from cis/trans isomers or elimination byproducts.
Validation via (e.g., coupling constants for diene geometry) and GC-MS is critical .
How is structural elucidation of this compound achieved using spectroscopic techniques?
Answer:
- : Distinct signals for conjugated diene protons (δ 5.8–6.5 ppm, coupling constants ) and the methyl ester (δ 3.6–3.8 ppm).
- : Carbonyl resonance (δ 165–170 ppm), diene carbons (δ 120–140 ppm), and the chloro-substituted carbon (δ 45–55 ppm).
- IR Spectroscopy: Strong C=O stretch (~1720 cm) and C-Cl stretch (~600 cm).
- Mass Spectrometry: Molecular ion peak (e.g., m/z 162 for ) and fragmentation patterns to confirm the chloro-dienoate backbone .
What enzymatic pathways degrade structurally related chloro-dienoates, and how might these apply to this compound?
Answer:
Meta-cleavage pathways for biphenyl derivatives (e.g., 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate) involve:
How can computational models predict the environmental stability and reactivity of this compound?
Answer:
- DFT Calculations: Predict frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to photolysis or nucleophilic attack.
- Molecular Dynamics: Simulate interactions with hydrolytic enzymes (e.g., BphD) to identify binding affinity changes caused by the chloro-substituent.
- Degradation Pathways: Compare to photodegradation byproducts of methyl (2E,4E)-7-oxohepta-2,4-dienoate, where UV/TiO systems yield hydroxylated intermediates .
What chromatographic techniques are most effective for purifying this compound?
Answer:
- Normal-Phase Chromatography: Silica gel columns with ethyl acetate/hexane (10–30% gradient) resolve cis/trans isomers.
- Reverse-Phase HPLC: C18 columns (acetonitrile/water mobile phase) separate polar byproducts (e.g., hydrolysis products).
- GC Analysis: Capillary columns (DB-5MS) with splitless injection for purity assessment (>95%) .
How does the chloro-substituent influence the compound’s reactivity in Diels-Alder cycloadditions?
Answer:
- Electronic Effects: The electron-withdrawing chloro group increases dienophilicity, accelerating reactions with electron-rich dienes.
- Steric Effects: The 6-chloro position may hinder endo transition states, favoring exo adducts.
Kinetic studies (e.g., monitoring reaction rates via ) and computational modeling (transition state analysis) are essential to quantify these effects .
What analytical methods detect degradation byproducts of this compound in environmental matrices?
Answer:
- LC-MS/MS: Quantifies hydroxylated derivatives (e.g., methyl 6-chloro-4-hydroxyhexa-2,4-dienoate) with MRM transitions.
- GC-ECD: Detects chlorinated fragments (e.g., chloroacetic acid) at ppb levels.
- FTIR Spectroscopy: Identifies carbonyl-containing byproducts (e.g., ketones or aldehydes).
Reference standards for common byproducts (e.g., methyl oxohepta-dienoate) are critical for calibration .
What safety protocols are recommended for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for synthesis and purification steps due to potential volatility.
- Storage: Inert atmosphere (N) at –20°C to prevent hydrolysis or polymerization.
Refer to SDS guidelines for chlorinated esters (e.g., potassium sorbate handling in ) for spill management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
